molecular formula C8H18Cl2N2O B2894090 1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride CAS No. 2361643-52-7

1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride

Cat. No.: B2894090
CAS No.: 2361643-52-7
M. Wt: 229.15
InChI Key: PGZMTHACWMAIRJ-UHFFFAOYSA-N
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Description

1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride is a chemically unique spirocyclic building block of high interest in pharmaceutical research and medicinal chemistry. Spirocyclic scaffolds like this 8-azaspiro[3.5]nonane core are prized for their three-dimensional complexity, conformational restriction, and ability to improve the physicochemical properties of drug candidates . These structures are commonly found in biologically active compounds and are considered privileged scaffolds for the development of new therapeutic molecules . The incorporation of a spirocyclic framework can enhance a compound's specificity and potency for protein targets, while also potentially improving metabolic stability and bioavailability compared to flat, aromatic structures . This particular compound, featuring both amino and hydroxy functional groups, offers versatile synthetic handles for further chemical modification. Researchers are exploring such spirocyclic analogues for generating new chemical entities, including nucleoside-like compounds where the rigid spiro structure can mimic sugar moieties and confer resistance to enzymatic degradation . Furthermore, azaspiro compounds of similar structure have been investigated as key intermediates in the development of potent inhibitors for various disease targets, such as B-cell lymphoma-2 (Bcl-2) proteins for oncology and other kinase targets . This dihydrochloride salt form typically offers enhanced solubility and stability for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c9-6-4-7(11)8(6)2-1-3-10-5-8;;/h6-7,10-11H,1-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZMTHACWMAIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C(CC2O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride involves several steps. One common synthetic route includes the reaction of a suitable spirocyclic precursor with an amine source under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, as well as in environmental research for the development of new technologies.

Mechanism of Action

The mechanism of action of 1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Azaspiro Compounds

Spirocyclic azaspiro compounds share core structural features but differ in ring sizes, substituents, and functional groups, leading to varied biological activities. Key analogs include:

Compound Name CAS Number Structural Similarity Key Differences
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride 1588441-26-2 0.66 Additional methyl group at position 7
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride 1610028-42-6 0.66 Methylation at position 2
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride 1251008-10-2 N/A Larger spiro ring (4.5 vs. 3.5) and ketone group

Pharmacological Activity and Selectivity

While direct data for 1-amino-8-azaspiro[3.5]nonan-3-ol dihydrochloride are unavailable, structurally unrelated dihydrochloride salts with kinase inhibitory activity provide a framework for comparison. For example:

Compound Target(s) IC50 (μM) Cell Lines Tested
Vanoxerine dihydrochloride CDK2/4/6 3.79–4.04 QGY7703, Huh7
Fluspirilene CDK2 3.46–4.01 HepG2, Huh7
Rafoxanide CDK4/6 1.09–1.31 A375, A431

Vanoxerine dihydrochloride, a triple CDK inhibitor, demonstrates broader anticancer activity compared to selective CDK2 or CDK4/6 inhibitors, highlighting the therapeutic advantage of multi-target spirocyclic compounds .

Physicochemical Properties and Salt Form Considerations

The dihydrochloride salt form significantly impacts solubility and stability:

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility at low pH compared to hydrochloride salts (e.g., capmatinib dihydrochloride is hygroscopic and pH-dependent ).
  • Stability : Compounds like levocetirizine dihydrochloride retain stability under standard storage conditions, whereas hygroscopic salts (e.g., capmatinib) require controlled environments .

Biological Activity

1-Amino-8-azaspiro[3.5]nonan-3-ol; dihydrochloride is a compound with significant potential in medicinal chemistry due to its unique spirocyclic structure, which includes an amino group and a hydroxyl group. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of 1-amino-8-azaspiro[3.5]nonan-3-ol; dihydrochloride is C8H18Cl2N2OC_8H_{18}Cl_2N_2O, with a molecular weight of approximately 195.16 g/mol. The spirocyclic nature of the compound allows for various interactions with biological systems, making it an interesting candidate for pharmacological studies .

Biological Activities

Research indicates that 1-amino-8-azaspiro[3.5]nonan-3-ol; dihydrochloride exhibits several biological activities, which include:

The exact mechanisms underlying the biological activities of 1-amino-8-azaspiro[3.5]nonan-3-ol; dihydrochloride are still being investigated. However, its interactions with specific molecular targets are crucial for its pharmacological effects. Binding studies using techniques such as X-ray fluorescence (XRF) have been employed to explore these interactions further .

Synthesis and Optimization

The synthesis of 1-amino-8-azaspiro[3.5]nonan-3-ol; dihydrochloride can be achieved through various chemical methods, focusing on optimizing reaction conditions to maximize yield and purity. Key factors include temperature, solvent choice, and the use of specific reagents like reducing agents or oxidizing agents.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of 1-amino-8-azaspiro[3.5]nonan-3-ol; dihydrochloride:

Compound NameMolecular FormulaKey Characteristics
7-Amino-1-azaspiro[3.5]nonan-2-oneC8H14N2OExhibits antimicrobial properties
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochlorideC9H18Cl2N2Unique due to additional methyl group
6-Azaspiro[3.5]nonan-2-ol hydrochlorideC7H14ClNLacks an amino group but retains spirocyclic structure
7-Oxa-1-azaspiro[3.5]nonan hydrochlorideC7H14ClNOContains an oxygen atom altering its reactivity

The distinct amino and hydroxyl groups in 1-amino-8-azaspiro[3.5]nonan-3-ol; dihydrochloride contribute to its unique reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for 1-Amino-8-azaspiro[3.5]nonan-3-ol dihydrochloride?

The synthesis of azaspiro compounds typically involves cyclization reactions under controlled conditions. For example, analogous spiro compounds (e.g., 1-azaspiro[4.4]nonan-3-one hydrochloride) are synthesized via cyclization of precursor amines or ketones using Lewis acid catalysts (e.g., BF₃·OEt₂) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Post-cyclization, the hydrochloride salt is formed via acidification (e.g., HCl gas in ether). Purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Reaction Parameters :

ParameterTypical Conditions
CatalystLewis acids (BF₃·OEt₂, ZnCl₂)
SolventTHF, DCM, or acetonitrile
Temperature0–25°C (to minimize side reactions)
PurificationRecrystallization (ethanol/water)

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify spirocyclic connectivity and amine proton environments.
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks ([M+H]⁺ or [M+Cl]⁻ adducts).
  • X-ray crystallography : For unambiguous determination of spirocyclic geometry (if single crystals are obtainable) .
  • HPLC : To assess purity (>98% is standard for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of azaspiro compounds?

Discrepancies in biological data (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in stereochemistry, salt forms, or assay conditions. To address this:

  • Comparative studies : Test the compound alongside structural analogs (e.g., 2-azaspiro[4.5]decan-8-one hydrochloride) under identical assay protocols .
  • Structural analysis : Use computational tools (e.g., molecular docking) to correlate activity with spirocyclic conformation or hydrogen-bonding patterns .
  • Batch consistency : Ensure synthetic reproducibility via strict control of reaction parameters (e.g., solvent purity, catalyst ratios) .

Q. What strategies optimize reaction yields for large-scale synthesis?

Industrial-scale synthesis of azaspiro compounds requires:

  • Continuous flow reactors : To enhance mixing and reduce side reactions during cyclization .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, catalyst loading) to maximize yield .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Example Optimization Table :

VariableOptimal RangeImpact on Yield
Catalyst loading5–10 mol%Increases cyclization efficiency
Reaction time12–24 hrsBalances completion vs. degradation
Acidification pH2–3Ensures complete salt formation

Q. How do spirocyclic structural modifications influence biological target interactions?

Minor changes in the spiro scaffold (e.g., replacing oxygen with nitrogen) can drastically alter binding affinities. For instance:

  • Ring size : Smaller spiro rings (e.g., 3.5 vs. 4.5 systems) may enhance selectivity for G-protein-coupled receptors (GPCRs) .
  • Substituent effects : Hydroxyl groups at specific positions (e.g., C3 in 7-azaspiro[3.5]nonan-2-ol hydrochloride) improve solubility and blood-brain barrier penetration .
  • Salt form : Dihydrochloride salts often exhibit better pharmacokinetic profiles than free bases due to enhanced stability .

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